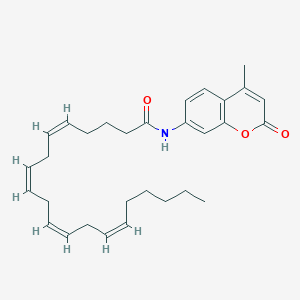
5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
説明
Synthesis Analysis
The synthesis of related eicosatetraenoic acid derivatives involves complex organic reactions, showcasing the compound's synthesis versatility. Khanapure et al. (1998) described the total synthesis of a closely related compound, highlighting the intricate steps required to form these molecules (Khanapure, Powell, & Rokach, 1998). Similarly, Adlof and Emken (1987) demonstrated the preparation of methyl eicosadienoate derivatives, emphasizing the precision in the introduction of deuterium atoms through reduction reactions (Adlof & Emken, 1987).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of this compound. The work by Grazul et al. (2014), which explored the synthesis and characterization of metal(II) complexes with chromone derivatives, provides insight into the structural intricacies and the potential for forming complex compounds (Grazul, Sigel, Maake, Besic-Gyenge, Lorenz, Mayer, Czyż, & Budzisz, 2014).
Chemical Reactions and Properties
The compound's reactivity and interactions are highlighted in studies focusing on synthesis routes and the formation of novel derivatives. Schmidt et al. (1995) provided an example of the biomimetic synthesis of benzopyran derivatives, showing the compound's capacity for chemical transformations and the generation of structural isomers (Schmidt, Neugebauer, Winterhalter, & Schreier, 1995).
科学的研究の応用
Pharmacological Characterization
- Vasodilator Action: A study by Lam et al. (2007) found that N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, a derivative of 5,8,11,14-Eicosatetraenamide, induces dose-dependent increases in blood flow in rat knee joints, involving hydrolysis by FAAH, COX-derived eicosanoids, and activation of TRPV1 receptors (Lam, Luk, & Ng, 2007).
Synthetic and Isotope Labeling Studies
- Selective Isotope Labeling: Xie et al. (2002) developed a synthetic pathway for selectively introducing 15N and 13C isotopes into the anandamide molecule, aiding in structural studies and receptor binding assays (Xie et al., 2002).
Biochemical Effects and Metabolism
- Biological Activity in Neutrophils: Powell et al. (1996) reported that the metabolites of 5-oxo-6,8,11,14-eicosatetraenoic acid (a related compound) affect cytosolic calcium levels in neutrophils, suggesting a role in inflammatory responses (Powell et al., 1996).
Chemical Synthesis and Structural Analysis
- Preparation of Enantiomers: Ivanov et al. (2002) explored the synthesis of 16-hydroxy-5,8,11,14-eicosatetraenoic acid enantiomers, related to 5,8,11,14-Eicosatetraenamide, for use in lipoxygenase substrate studies (Ivanov et al., 2002).
Therapeutic Potential in Asthma
- OXE Receptor and Asthma: Jones (2005) suggested that the OXE receptor, which is stimulated by 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, a similar compound, might be a therapeutic target for asthma, highlighting its role in eosinophil migration and airway inflammation (Jones, 2005).
Receptor Activation and Antagonism Studies
- OXE Receptor Antagonists: Patel et al. (2014) reported on the synthesis and stereochemistry of potent OXE receptor antagonists, potentially relevant for diseases like asthma and allergic rhinitis (Patel et al., 2014).
特性
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(4-methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(32)31-26-21-22-27-25(2)23-30(33)34-28(27)24-26/h7-8,10-11,13-14,16-17,21-24H,3-6,9,12,15,18-20H2,1-2H3,(H,31,32)/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPBUDMTXHWSHB-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)




![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)



![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)

